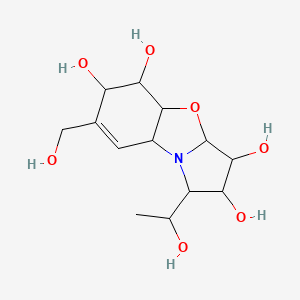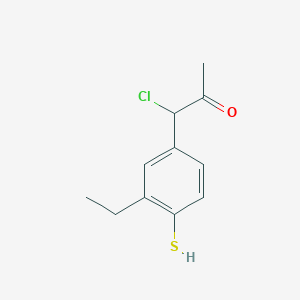
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of propanone, featuring a chloro group, an ethyl group, and a mercapto group attached to a phenyl ring
准备方法
The synthesis of 1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one can be achieved through several routes. One common method involves the Friedel-Crafts alkylation of chloroacetone with 3-ethyl-4-mercaptophenyl benzene in the presence of an aluminum chloride catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroacetone .
Industrial production methods may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is advantageous due to its scalability and efficiency.
化学反应分析
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions, leading to the formation of amides or thioethers.
Common reagents and conditions for these reactions include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance reaction rates and yields .
科学研究应用
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism by which 1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one exerts its effects depends on its chemical structure. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds or undergo oxidation-reduction reactions. These interactions can modulate various molecular targets and pathways, including enzyme inhibition and signal transduction .
相似化合物的比较
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one: This isomer differs in the position of the ethyl and mercapto groups on the phenyl ring, which can affect its reactivity and biological activity.
Phenylacetone: A simpler analog without the chloro and mercapto groups, used primarily in the synthesis of amphetamines.
1-Phenyl-2-propanone: Another related compound used in organic synthesis and as a precursor for various chemicals.
The unique combination of functional groups in this compound makes it a versatile compound with distinct chemical and biological properties.
属性
分子式 |
C11H13ClOS |
|---|---|
分子量 |
228.74 g/mol |
IUPAC 名称 |
1-chloro-1-(3-ethyl-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-6-9(4-5-10(8)14)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChI 键 |
OJYURSITMOHCGE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)C(C(=O)C)Cl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


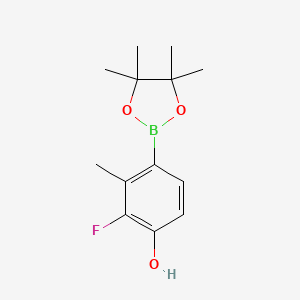
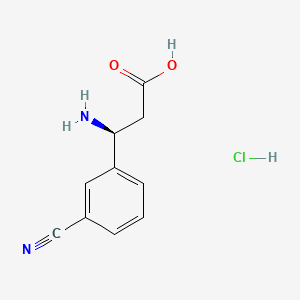
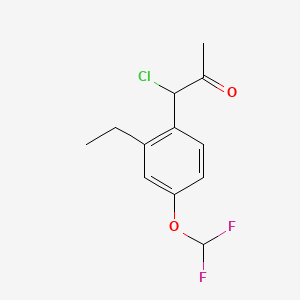


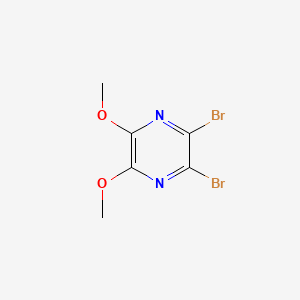
![6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B14033953.png)

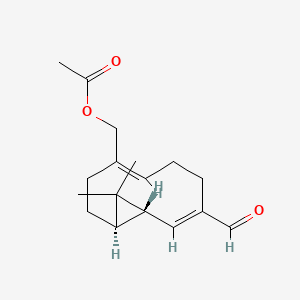
![{[(2R,3R,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy}({[(2S)-1-oxo-1-(propan-2-yloxy)propan-2-yl]amino})phosphinic acid](/img/structure/B14033958.png)


